molecular formula C18H18Br2FN3O B2490761 N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882083-62-7

N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2490761
CAS RN: 882083-62-7
M. Wt: 471.168
InChI Key: BUPLOCKMPGHGDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves multiple steps, including chloroacetylation and reaction with substituted phenylpiperazine. These synthetic routes are designed to introduce specific functional groups that confer desired biological activities and are confirmed by physicochemical and spectral methods (Mehta et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to elucidate their detailed structural features. For example, single crystal XRD data has been used to confirm the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar molecular framework (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical properties of these compounds, including reactivity patterns, are influenced by the presence of piperazine and acetamide groups. These functional groups make the compounds versatile for further chemical modifications and interactions with biological targets. The exact chemical reactions and properties would depend on the substituents attached to the aromatic rings and the piperazine nitrogen atoms.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems. For instance, the insertion of specific substituents can significantly enhance the aqueous solubility and oral absorption, critical factors for drug development (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines, dizziness, and epilepsy. Flunarizine can be obtained through metal-catalyzed amination and the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Activities

  • This compound is part of the acetamide derivatives of phthalimide, which have been evaluated for anticonvulsant properties. In particular, one derivative demonstrated protection in electrically induced seizures in mice (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
  • A related derivative has been synthesized for antimicrobial and anticancer activities. Molecular docking studies indicated that these compounds could be leads for cancer drug designing (Mehta et al., 2019).

Anticancer Properties

Acetylcholinesterase Inhibition

  • Compounds with a similar structure have been evaluated for acetylcholinesterase inhibition, showing potential for Alzheimer's disease treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Analogous compounds have shown anticancer activity through Vascular Endothelial Growth Factor Receptor-2 inhibition (Hassan et al., 2021).

Antibacterial Activities

  • Novel oxazolidinones, structurally related, have been developed for antibacterial activities, showing superior activities than linezolid (Srivastava et al., 2008).

properties

IUPAC Name

N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPLOCKMPGHGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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